N-(3-methoxyphenyl)-1,2-benzothiazol-3-amine 1,1-dioxide
Description
Properties
IUPAC Name |
N-(3-methoxyphenyl)-1,1-dioxo-1,2-benzothiazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-19-11-6-4-5-10(9-11)15-14-12-7-2-3-8-13(12)20(17,18)16-14/h2-9H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRWAJYHIBZZRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NS(=O)(=O)C3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-1,2-benzothiazol-3-amine 1,1-dioxide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of o-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction, where the benzothiazole intermediate reacts with 3-methoxyaniline in the presence of a suitable base.
Oxidation to Form the Sulfonamide Group: The final step involves the oxidation of the benzothiazole intermediate to form the sulfonamide group. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-1,2-benzothiazol-3-amine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfonamide group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring or the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfonic acids, while reduction can yield amines or thiols.
Scientific Research Applications
Chemistry
N-(3-methoxyphenyl)-1,2-benzothiazol-3-amine 1,1-dioxide serves as a crucial building block in organic synthesis. It is utilized in the development of more complex molecules and has been explored for its reactivity in various chemical transformations including oxidation and substitution reactions.
Biology
The compound has garnered attention for its potential antimicrobial and antiviral properties. Research indicates that it may inhibit certain biological pathways relevant to disease processes. Specifically, it has been investigated for its efficacy against various pathogens, which positions it as a candidate for further biological exploration .
Medicine
In medicinal chemistry, this compound is being explored for its potential as an anticancer agent . Studies suggest that it may inhibit specific enzymes involved in cancer progression, making it a subject of interest for cancer therapeutics .
Industrial Applications
The compound is also utilized in the development of dyes , pigments , and other chemical products due to its unique chemical structure which allows for diverse functionalization.
Case Studies
Recent studies have highlighted the potential of benzothiazole derivatives in treating tuberculosis (TB). For instance:
- A study compared various synthesized benzothiazole derivatives against Mycobacterium tuberculosis, revealing that certain derivatives exhibited superior inhibition compared to standard drugs like Rifampicin. The synthesized compounds showed MIC values ranging from 25 to 50 μg/mL against TB strains .
These findings underscore the importance of benzothiazole derivatives in developing new therapeutic agents.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-1,2-benzothiazol-3-amine 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Substituents at the N3 position significantly alter molecular geometry, intermolecular interactions, and bioactivity. Key analogs include:
Key Observations :
- Electronic Effects : The methoxy group (-OCH₃) is electron-donating, enhancing solubility in polar solvents compared to electron-withdrawing groups like -Cl. This may improve bioavailability in drug design .
- Crystallographic Differences : The methoxy-substituted compound in exhibits a planar benzothiazole moiety angled at 67.85° relative to the benzene ring, whereas the chloro analog in forms distinct R₂²(10) and R₂²(12) hydrogen-bonded motifs.
Biological Activity
N-(3-methoxyphenyl)-1,2-benzothiazol-3-amine 1,1-dioxide is a heterocyclic compound known for its diverse biological activities. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential applications in treating infections and cancer. This article reviews the biological activity of this compound, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound features a benzothiazole ring fused with a methoxyphenyl group and a sulfonamide moiety. Its molecular formula is , and it has been identified with the CAS number 312592-03-3. The sulfonamide group enhances its pharmacological properties, making it a candidate for further biological evaluation.
Antimicrobial Properties
This compound has been investigated for its antimicrobial activity against various pathogens. Research indicates that it exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria. For instance, studies have shown effectiveness against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) .
| Pathogen | Activity Observed |
|---|---|
| Staphylococcus aureus | Inhibitory |
| Escherichia coli | Inhibitory |
| Klebsiella pneumoniae | Moderate |
Antiviral Activity
The compound has also been explored for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication through mechanisms that are yet to be fully elucidated. Its potential as an antiviral agent is particularly relevant in the context of emerging viral infections .
Anticancer Potential
One of the most promising areas of research involves the compound's anticancer properties. It has been shown to inhibit specific enzymes associated with cancer cell proliferation. For example, it acts as an inhibitor of the YAP/TAZ-TEAD interaction, which is crucial in malignant mesothelioma treatment . In vitro studies indicate that it can induce apoptosis in cancer cells while sparing normal cells, highlighting its selectivity as a therapeutic agent.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits key enzymes involved in metabolic pathways critical for pathogen survival and cancer cell growth.
- Membrane Disruption : It may disrupt microbial membranes, leading to cell death.
- Apoptosis Induction : In cancer cells, it triggers apoptotic pathways that result in programmed cell death.
Case Studies
A notable study evaluated the compound's efficacy against Plasmodium falciparum, the causative agent of malaria. Results indicated that this compound effectively reduced parasitemia in infected mice models . This highlights its potential as an antimalarial agent.
Q & A
Q. What are the established synthetic routes for N-(3-methoxyphenyl)-1,2-benzothiazol-3-amine 1,1-dioxide?
Methodological Answer: The synthesis typically involves condensation of 1,2-benzothiazol-3-amine 1,1-dioxide derivatives with substituted anilines. For analogous compounds (e.g., chloro-substituted derivatives), refluxing with sodium methoxide in methanol is a common procedure to facilitate nucleophilic substitution . For the methoxyphenyl variant, the reaction may involve:
Substrate preparation : Reacting saccharin derivatives (1,2-benzisothiazol-3-amine 1,1-dioxide) with 3-methoxyaniline under basic conditions.
Optimization : Adjusting reaction time (e.g., 30–60 minutes) and temperature (reflux at ~80°C) to enhance yield .
Purification : Crystallization from methanol or ethanol to obtain pure crystals suitable for structural analysis .
Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its packing?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Data collection : Using Mo-Kα radiation (λ = 0.71073 Å) at low temperatures (e.g., 100 K) to minimize thermal motion .
- Structure refinement : Software like SHELX or OLEX2 resolves hydrogen bonding (N–H⋯O, C–H⋯O) and π–π stacking interactions .
- Packing analysis : For the chlorophenyl analog, triclinic symmetry (space group P1) with unit cell parameters a = 7.22 Å, b = 7.91 Å, c = 11.22 Å was reported. The methoxyphenyl derivative may exhibit similar packing but with altered torsion angles due to the electron-donating methoxy group .
Table 1 : Hypothetical Crystal Data (Extrapolated from Chlorophenyl Analog )
| Parameter | Value (Chlorophenyl) | Expected Range (Methoxyphenyl) |
|---|---|---|
| Space group | P1 | P1 or P2₁/c |
| a (Å) | 7.22 | 7.2–7.5 |
| b (Å) | 7.91 | 7.8–8.2 |
| c (Å) | 11.22 | 11.0–11.5 |
| β (°) | 98.84 | 95–100 |
Advanced Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) between different studies?
Methodological Answer:
- Cross-validation : Use multiple techniques (e.g., SC-XRD for conformation, FT-IR for functional groups, / NMR for substituent effects) .
- Dynamic effects : Consider rotational barriers of the methoxy group, which may cause splitting in NMR signals. Variable-temperature NMR can clarify this .
- Computational modeling : Compare experimental IR spectra with density functional theory (DFT)-calculated vibrational frequencies to assign peaks accurately .
Q. What strategies are recommended for evaluating the biological activity of this compound, such as anti-inflammatory or anticancer potential?
Methodological Answer:
- In vitro assays :
- Anti-inflammatory : Inhibit cyclooxygenase (COX-1/COX-2) using ELISA or fluorescence-based assays .
- Anticancer : Screen against cell lines (e.g., MCF-7, HeLa) via MTT assay, with IC values compared to reference drugs like doxorubicin .
- Structure-activity relationship (SAR) : Modify the methoxy group to electron-withdrawing substituents (e.g., nitro) and compare bioactivity trends .
Q. How can computational methods predict the regioselectivity of reactions involving this compound?
Methodological Answer:
- DFT calculations : Optimize the geometry at the B3LYP/6-311+G(d,p) level to determine charge distribution. The methoxy group’s electron-donating nature may direct electrophilic substitution to the para position .
- Molecular docking : Simulate binding to biological targets (e.g., COX-2) to identify key interactions (e.g., hydrogen bonds with Ser530 or Tyr385) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities of structurally similar compounds?
Methodological Answer:
- Control experiments : Verify purity via HPLC and elemental analysis to rule out impurities affecting bioactivity .
- Solvent effects : Test activity in polar (e.g., DMSO) vs. nonpolar solvents, as aggregation may alter results .
- Meta-analysis : Compare data across studies with standardized protocols (e.g., identical cell lines, incubation times) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
